N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide
描述
属性
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O2/c1-11-23-15(19(20,21)22)10-16(24-11)27-8-6-12(7-9-27)25-18(28)17-13-4-2-3-5-14(13)26-29-17/h10,12H,2-9H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPIPJTXLQZRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C4CCCCC4=NO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl]-N-(Tetrahydrofuran-2-Ylmethyl)Piperidine-4-Carboxamide (CAS No. 1775528-91-0)
- Structural Differences: The tetrahydrofuran-2-ylmethyl group replaces the 4,5,6,7-tetrahydro-2,1-benzoxazole moiety in the target compound.
- Molecular Properties: Property Target Compound CAS 1775528-91-0 Molecular Formula C₁₉H₂₁F₃N₅O₂ (estimated) C₁₇H₂₃F₃N₄O₂ Molecular Weight ~423.4 g/mol 372.400 g/mol H-Bond Donors/Acceptors 1 / 8 1 / 8 InChIKey Not provided NWKCSJMJCDGQLS-UHFFFAOYSA-N The reduced molecular weight of CAS 1775528-91-0 suggests improved bioavailability, but the absence of the benzoxazole ring may diminish target affinity in certain contexts .
4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide (CAS No. 866137-49-7)
- Structural Differences : This compound features a pyridinyl group with chloro and trifluoromethyl substituents, linked to a benzoxazine ring via a piperazine-carboxamide bridge. Unlike the target compound, it lacks the pyrimidine core and tetrahydrobenzoxazole system, which may shift its mechanism of action toward kinase inhibition or epigenetic modulation .
- Bioactivity Implications : Benzoxazine derivatives are associated with anti-inflammatory and anticancer activities, but the pyridinyl-piperazine scaffold in CAS 866137-49-7 may enhance selectivity for ATP-binding pockets in kinases .
4-(6-Fluoro-1,2-Benzisoxazol-3-yl)-1-[2-(2-Methyl-4-Oxo-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a]Pyrimidin-3-yl)Ethyl]-Piperidinium Nitrate
- Key Structural Features: This analog (from ) incorporates a benzisoxazole ring and a pyrido-pyrimidinone system. Single-crystal X-ray data (R factor = 0.067) confirm a rigid, planar conformation, which contrasts with the more flexible tetrahydrobenzoxazole ring in the target compound . Such rigidity could enhance binding to flat enzymatic active sites but reduce membrane permeability .
Research Findings and Implications
- Bioactivity Gaps : While the target compound’s structural analogs exhibit diverse bioactivities (e.g., ferroptosis induction in oral cancer cells , kinase inhibition ), direct evidence for its efficacy is absent in the provided materials.
- Synthetic Challenges : The trifluoromethylpyrimidine and tetrahydrobenzoxazole moieties necessitate multi-step syntheses, as seen in related compounds from and . Yield optimization and regioselectivity remain critical hurdles.
- Therapeutic Potential: Based on structural parallels, the compound may show promise in targeting: Ferroptosis pathways: Given the role of trifluoromethyl groups in enhancing compound stability and membrane penetration . Kinase inhibition: The pyrimidine core is a common scaffold in kinase inhibitors like imatinib .
常见问题
Q. What are the recommended synthetic pathways for this compound, and how can reaction yields be optimized?
- Methodology: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by coupling with the piperidine-benzoxazole-carboxamide moiety. Key steps include:
- Nucleophilic substitution at the pyrimidine ring (e.g., introducing trifluoromethyl and methyl groups under basic conditions) .
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the piperidine and benzoxazole units .
- Purification via column chromatography or recrystallization to isolate high-purity product .
- Optimization: Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity) and identify optimal conditions. Computational reaction path searches (e.g., quantum chemical calculations) can reduce trial-and-error experimentation .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Techniques:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regiochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (using SHELX programs) to resolve absolute stereochemistry and intermolecular interactions .
- HPLC with UV/fluorescence detection for purity assessment (>95% threshold) .
Q. What physicochemical properties (e.g., solubility, logP) are relevant for in vitro assays?
- Key Properties:
- LogP: Predicted to be moderate (~3.5) due to the trifluoromethyl group (lipophilic) and carboxamide (polar), calculated via software like MarvinSketch .
- Solubility: Enhanced in DMSO or aqueous buffers with cyclodextrin carriers.
- Stability: Assessed under physiological pH (e.g., PBS at 37°C) using LC-MS to detect degradation products .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Approach:
- Perform molecular docking (AutoDock Vina, Schrödinger) to predict interactions with biological targets (e.g., kinases, GPCRs) .
- Use molecular dynamics simulations (AMBER/GROMACS) to study binding stability and conformational changes .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements (Kd/IC50) .
Q. How should researchers address contradictory biological activity data across assays?
- Resolution Strategy:
- Conduct orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
- Evaluate off-target effects using broad-panel screening (e.g., Eurofins Pharma Discovery) .
- Optimize assay conditions (e.g., ATP concentrations in kinase assays) to minimize false positives .
Q. What experimental strategies are effective for studying metabolic stability in vitro?
- Protocol:
- Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Identify metabolites using high-resolution tandem MS and compare with synthetic standards .
- Modify the benzoxazole or piperidine moieties to block oxidative hotspots (e.g., CYP3A4-mediated metabolism) .
Q. How can crystallographic data resolve ambiguities in electron density maps for this compound?
- Crystallography Workflow:
- Collect high-resolution data (<1.8 Å) at synchrotron facilities to improve signal-to-noise ratios .
- Use SHELXL for refinement, applying restraints for flexible regions (e.g., piperidine ring) .
- Validate with Rfree cross-validation and omit maps to confirm ligand placement .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing dose-response relationships in target inhibition studies?
- Analysis Tools:
- Fit data to four-parameter logistic models (GraphPad Prism) to calculate EC50/Hill slopes .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
- Use machine learning (Random Forest, SVM) to correlate structural features with activity trends .
Q. How can researchers leverage high-throughput screening (HTS) data to prioritize derivatives?
- Prioritization Criteria:
- Potency: Select compounds with IC50 < 1 µM in primary assays .
- Selectivity: Exclude derivatives showing >50% inhibition in off-target panels .
- ADME Profiles: Favor compounds with microsomal stability (t1/2 > 30 min) and moderate permeability (Papp > 5 × 10⁻⁶ cm/s) .
Structural and Mechanistic Insights
Q. What role does the trifluoromethyl group play in modulating target binding?
Q. How can structure-activity relationship (SAR) studies guide scaffold optimization?
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